molecular formula C18H19ClO5 B14668000 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate CAS No. 39719-60-3

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate

Cat. No.: B14668000
CAS No.: 39719-60-3
M. Wt: 350.8 g/mol
InChI Key: ULHXFYICWHXHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate is a compound that belongs to the class of phenoxy herbicides. These herbicides are widely used in agriculture to control broadleaf weeds. The compound is characterized by its phenoxyacetic acid structure, which is common among many herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate typically involves the selective chlorination of a phenoxycarboxylate. This process is catalyzed by a Lewis acid and another catalyst with the structure R1′—S—R2′. The chlorination agent is applied at specific positions to achieve high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of chlorophenoxycarboxylates involves a finely tuned process to ensure high purity and yield. The process redesigns the route and screens the catalysts and chlorinating agents to improve selectivity and avoid the loss of active ingredients. The content of the obtained chlorophenoxycarboxylate can reach more than 98.5%, with yields exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the development of new herbicides and agrochemicals.

Mechanism of Action

The compound exerts its effects by mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broadleaf plants, it induces rapid, uncontrolled growth, leading to the plant’s death. This selective action allows it to target weeds without harming monocotyledonous crops like wheat and maize .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2-methyl-4-chlorophenoxyacetic acid (MCPA)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate is unique due to its specific chlorination pattern and the presence of both phenoxy and hydroxypropyl groups. This structure provides distinct chemical properties and biological activities compared to other phenoxy herbicides .

Properties

CAS No.

39719-60-3

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-phenoxypropanoate

InChI

InChI=1S/C18H19ClO5/c1-13(24-17-5-3-2-4-6-17)18(21)23-12-15(20)11-22-16-9-7-14(19)8-10-16/h2-10,13,15,20H,11-12H2,1H3

InChI Key

ULHXFYICWHXHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.